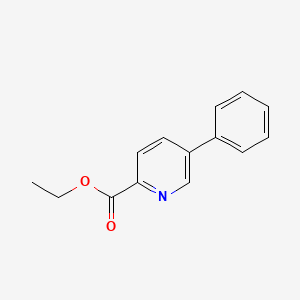
Ethyl 5-phenylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-phenylpicolinate is an organic compound with the molecular formula C14H13NO2. It is a derivative of picolinic acid, where the ethyl ester is substituted at the 5-position with a phenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-phenylpicolinate can be synthesized through several methods. One common approach involves the esterification of 5-phenylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired product.
Another method involves the direct alkylation of 5-phenylpicolinic acid with ethyl iodide in the presence of a base like potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenylpicolinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to yield 5-phenylpicolinic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), it can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 5-phenylpicolinic acid and ethanol.
Reduction: 5-phenylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-phenylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ethyl 5-phenylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Ethyl 5-phenylpicolinate can be compared with other picolinic acid derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 6-phenylpicolinate: Similar structure but with the phenyl group at the 6-position.
Ethyl 5-(4-methylphenyl)picolinate: Similar structure but with a methyl-substituted phenyl group.
These compounds share similar reactivity but may differ in their physical properties and specific applications. This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 5-phenylpyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-9-8-12(10-15-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
YLTRNHCOZCQBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















